1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin
Overview
Description
1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin is a polychlorinated derivative of dibenzo-p-dioxin, categorized under polychlorinated dibenzo-p-dioxins (PCDDs). It is a polycyclic heterocyclic organic compound with the molecular formula C12HCl7O2. This compound is known for its multiple cyclic structures, including two benzene rings connected by a 1,4-dioxin ring . It is an off-white powder that is insoluble in water .
Preparation Methods
1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin is primarily produced as a by-product of industrial processes such as the manufacturing of pesticides, bleaching of paper pulp, and combustion processes like waste incineration . The synthetic routes and reaction conditions for its preparation are not commonly detailed in literature due to its nature as an unintended by-product rather than a target compound.
Chemical Reactions Analysis
1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic derivatives.
Reduction: This reaction can potentially break down the compound into less harmful substances.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin has been extensively studied for its toxicological effects. It induces the expression of genes encoding cytochrome P450 isoforms CYP1A1 and CYP1B1, as well as the aryl hydrocarbon receptor repressor (AhRR) in human peripheral blood lymphocytes . It has been found in various environmental samples, including freshwater fish, human breastmilk, and air near municipal waste incinerators . Its chronic administration has been linked to increased lung and liver tumorigenesis in rats .
Mechanism of Action
The compound acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . The molecular targets and pathways involved include the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Comparison with Similar Compounds
1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins (PCDDs), such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin (OCDD): Less toxic but still environmentally persistent.
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior and toxicological profile.
Properties
IUPAC Name |
1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLNVRQZUKYVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl7O2 | |
Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20457 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052034 | |
Record name | 1,2,3,4,6,7,8-Heptachlorodibenzodioxin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1052034 | |
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Molecular Weight |
425.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin is an off-white powder. Insoluble in water. (NTP, 1992), Off-white solid; [CAMEO] White crystalline solid; [MSDSonline] | |
Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20457 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Heptachlorodibenzo-p-dioxin | |
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Solubility |
Insoluble (NTP, 1992), Water solubility= 1.9X10-3 mg/l (measured) | |
Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20457 | |
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Record name | HEPTACHLORODIBENZO-P-DIOXIN | |
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CAS No. |
35822-46-9 | |
Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20457 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | |
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Record name | Heptachlorodibenzo-p-dioxin | |
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Record name | 1,2,3,4,6,7,8-Heptachlorodibenzodioxin | |
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Record name | Heptachlorodibenzo-p-dioxin | |
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Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |
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Record name | HEPTACHLORODIBENZO-P-DIOXIN | |
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